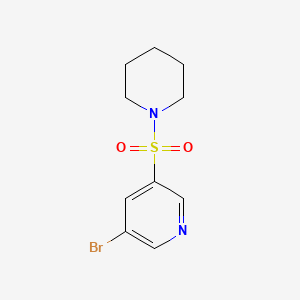

3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine

Description

Contextualization of Halogenated Pyridine (B92270) Scaffolds in Modern Synthesis

Halogenated pyridines are fundamental building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and ligands for metal catalysis. researchgate.netnih.gov The introduction of a halogen atom onto the pyridine ring provides a reactive handle for a variety of cross-coupling reactions and other transformations, enabling the construction of more complex molecular architectures. chemrxiv.org The position of the halogen atom significantly influences the reactivity of the pyridine ring. For instance, the electron-withdrawing nature of the nitrogen atom in pyridine makes it less susceptible to electrophilic substitution compared to benzene, often requiring harsh reaction conditions. nih.gov However, this electronic property also facilitates nucleophilic aromatic substitution, particularly at the 2- and 4-positions. nih.gov

The synthesis of specifically substituted halopyridines, such as those with a halogen at the 3-position, can be challenging. chemrxiv.orgresearchgate.net Traditional methods for pyridine halogenation can lack regioselectivity and require harsh conditions. chemrxiv.org To address these limitations, modern synthetic strategies have been developed. For example, recent advancements include the use of designed phosphine (B1218219) reagents to achieve selective halogenation of pyridines at the 4-position via phosphonium (B103445) salt intermediates. researchgate.netnih.gov Another innovative approach involves a ring-opening, halogenation, and ring-closing sequence that proceeds through Zincke imine intermediates, allowing for highly regioselective halogenation at the 3-position under mild conditions. chemrxiv.orgresearchgate.netchemrxiv.org These methods are crucial for accessing a diverse range of 3-halopyridines, which are valuable precursors for structure-activity relationship (SAR) studies in drug discovery. chemrxiv.org The presence of the bromine atom in 3-bromo-5-(piperidin-1-ylsulfonyl)pyridine thus represents a key site for potential further functionalization, allowing for the diversification of the core scaffold.

Significance of Pyridine-Sulfonamide Derivatives in Chemical Science

The sulfonamide functional group is a well-established pharmacophore found in a multitude of therapeutic agents. When incorporated into a pyridine ring, the resulting pyridine-sulfonamide scaffold exhibits a unique combination of chemical and biological properties. The pyridine ring, with its nitrogen atom, can influence the acidity of the sulfonamide proton and participate in hydrogen bonding interactions, which are critical for molecular recognition in biological systems. nih.govmdpi.com

Recent research has highlighted the potential of pyridine-sulfonamide derivatives in various therapeutic areas. For instance, novel pyridine-sulfonamide hybrids have been synthesized and evaluated as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov Other studies have focused on the development of pyridine-based N-sulfonamides with antiviral and antimicrobial activities. acs.orgacs.org The synthesis of these derivatives often involves the reaction of a substituted pyridine sulfonyl chloride with an appropriate amine. mit.edu The development of efficient methods for the synthesis of heteroaryl sulfonamides, including those of pyridine, is an active area of research, with methods utilizing organozinc reagents and chlorosulfate (B8482658) derivatives offering new avenues for their preparation. mit.edu The piperidin-1-ylsulfonyl group in the target molecule is a specific example of this important class of compounds, suggesting its potential for biological activity.

Structural Features and Chemical Relevance of the Piperidine (B6355638) Moiety

The piperidine ring is one of the most ubiquitous heterocyclic motifs found in natural products and synthetic pharmaceuticals. nih.gov Its prevalence is attributed to its favorable physicochemical properties, including its ability to improve the solubility and metabolic stability of a molecule, as well as its capacity to adopt various conformations, which can be crucial for binding to biological targets. ebi.ac.uk The piperidine scaffold is a key component in a vast number of approved drugs, highlighting its importance in medicinal chemistry. nih.gov

Overview of Research Directions for Complex Heterocyclic Compounds

The development of novel and efficient methods for the synthesis of complex heterocyclic compounds remains a major focus of contemporary organic chemistry research. mdpi.com The drive for new synthetic strategies is fueled by the constant demand for new therapeutic agents and functional materials. researchgate.net Future research in this area is likely to concentrate on several key aspects.

One significant direction is the development of more sustainable and atom-economical synthetic methods. This includes the use of catalysis, such as transition-metal catalysis or organocatalysis, to achieve transformations that were previously difficult or required harsh conditions. mdpi.com The synthesis of steroidal monocyclic pyridines, for example, has benefited from the development of new catalytic methods. researchgate.net

Another important area of research is the exploration of novel chemical space through the synthesis of increasingly complex and three-dimensionally diverse heterocyclic scaffolds. acs.org This involves the development of modular synthetic platforms that allow for the rapid elaboration of simple building blocks into more complex structures. acs.org The goal is to create molecules with improved pharmacokinetic and pharmacodynamic properties. researchgate.net

Furthermore, there is a growing interest in the late-stage functionalization of complex molecules. researchgate.net This involves the selective modification of a specific position on a complex scaffold, which can be particularly useful in the final stages of a drug discovery program for optimizing the properties of a lead compound. The development of regioselective halogenation methods for pyridines is a prime example of this trend. researchgate.netchemrxiv.org For a molecule like this compound, future research could involve the use of its bromine atom for further diversification or the exploration of its biological activity based on the known properties of its constituent fragments.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-piperidin-1-ylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2S/c11-9-6-10(8-12-7-9)16(14,15)13-4-2-1-3-5-13/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVXFLLRVQWMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 Piperidin 1 Ylsulfonyl Pyridine and Analogues

Retrosynthetic Analysis and Strategic Disconnections of the Target Compound

A logical retrosynthetic analysis of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine suggests that the primary disconnection should be at the sulfonamide (S-N) bond. This bond is typically formed in the final stages of the synthesis due to its robustness. This disconnection yields two key synthons: a piperidine (B6355638) unit and a 3-bromo-5-pyridinesulfonyl synthon. The corresponding synthetic equivalents are piperidine and 3-bromo-5-pyridinesulfonyl chloride.

Further disconnection of the 3-bromo-5-pyridinesulfonyl chloride intermediate points towards a 3-bromo-5-aminopyridine precursor. The sulfonyl chloride functionality can be introduced from the amino group via a Sandmeyer-type reaction. The brominated pyridine (B92270) core can, in turn, be derived from simpler, more readily available pyridine starting materials through selective bromination or by construction of the pyridine ring with the desired substitution pattern.

Synthesis of Key Precursors

The successful synthesis of this compound is highly dependent on the efficient preparation of its key building blocks. This section details the synthetic strategies for obtaining brominated pyridine scaffolds, pyridine sulfonyl chloride intermediates, and functionalized piperidines.

Preparation of Brominated Pyridine Building Blocks

The introduction of a bromine atom at the 3- and 5-positions of the pyridine ring is a critical step. Several methods can be employed to achieve this substitution pattern.

One common approach is the direct bromination of pyridine derivatives. For example, 2-aminopyridine (B139424) can be brominated to yield 2-amino-5-bromopyridine (B118841). This reaction is typically carried out using bromine in acetic acid. Subsequent removal of the amino group or its conversion to another functional group can then be performed.

Another strategy involves the synthesis of substituted pyridines from acyclic precursors, where the bromine atoms are introduced at an early stage. For instance, 3,5-dibromopyridine can serve as a versatile starting material. It can be prepared through various methods, including the halogen exchange of corresponding chloro- or iodopyridines or via multi-step sequences starting from pyridine itself.

A patented method describes the synthesis of 3-bromo-5-chloropyridines, which can be used as intermediates. This involves the diazotization of a 3-bromo, 2-amino substituted pyridine to form a 2-hydroxy derivative, followed by nucleophilic displacement to introduce the chloro substituent google.com.

The following table summarizes some common methods for the preparation of brominated pyridine building blocks:

| Starting Material | Reagents and Conditions | Product | Notes |

| 2-Aminopyridine | Br2, Acetic Acid | 2-Amino-5-bromopyridine | The amino group directs bromination to the 5-position. |

| 3-Aminopyridine (B143674) | NaNO2, HBr/Br2 | 3,5-Dibromopyridine | Sandmeyer-type reaction followed by bromination. |

| Pyridine | Br2, Oleum, High Temperature | 3-Bromopyridine and 3,5-Dibromopyridine | Harsh conditions, often leads to a mixture of products. |

| 3-Bromo-2-aminopyridine | NaNO2, HCl, then CuBr/HBr | 2,3-Dibromopyridine | Sandmeyer reaction. |

Synthesis of Pyridine Sulfonyl Chloride Intermediates

The pyridine sulfonyl chloride moiety is the reactive handle for the final sulfonamide bond formation. The most common method for the synthesis of aryl and heteroaryl sulfonyl chlorides is the diazotization of an amino group followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source (the Sandmeyer reaction).

Specifically for pyridine-3-sulfonyl chloride, 3-aminopyridine is used as the starting material. The synthesis involves the following steps:

Diazotization of 3-aminopyridine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.

The diazonium salt solution is then added to a solution of sulfur dioxide in the presence of a copper(I) chloride catalyst.

An environmentally friendly method for the synthesis of 3-pyridinesulfonyl chloride has been developed, which involves the reaction of a diazonium salt with an aqueous solution of sulfurous acid, prepared by reacting thionyl chloride with water patsnap.com. Another patented method describes the synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine by separating the intermediate fluoboric acid diazonium salt before the sulfonyl chlorination reaction acs.org.

These general procedures can be adapted for the synthesis of 3-bromo-5-pyridinesulfonyl chloride, starting from 3-amino-5-bromopyridine.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-Aminopyridine | 1. NaNO2, HCl (0-5 °C) 2. SO2, CuCl | Pyridine-3-sulfonyl chloride | - | General Method |

| 3-Aminopyridine | 1. NaNO2, HBF4 2. SO2, CuCl | Pyridine-3-sulfonyl chloride | 90.7% | chemicalbook.com |

| Pyridine-3-sulfonic acid | PCl5, POCl3, Reflux | Pyridine-3-sulfonyl chloride | 94% | chemicalbook.com |

Derivatization Strategies for Piperidine Scaffolds

Piperidine is a readily available secondary amine. For the synthesis of the target compound, unsubstituted piperidine is typically used. However, for the synthesis of analogues, various derivatization strategies for the piperidine scaffold can be employed.

Functionalization of the piperidine ring can be achieved through several methods, including:

N-Alkylation/N-Arylation: The nitrogen atom of piperidine can be readily alkylated or arylated to introduce various substituents.

Ring Substitution: Functional groups can be introduced onto the carbon framework of the piperidine ring. For example, lithiation of N-protected piperidines followed by reaction with electrophiles can introduce substituents at the 2-position.

Cyclization Reactions: Substituted piperidines can be synthesized from acyclic precursors through various cyclization strategies.

In the context of sulfonamide synthesis, piperidines with existing functional groups can be utilized to create more complex molecules. For instance, piperidine-4-carboxylic acid esters can be used to introduce an ester functionality, which can be further modified.

Direct Synthetic Routes to this compound

The final step in the synthesis of this compound is the formation of the sulfonamide bond.

Sulfonylation Reactions Utilizing Pyridine Sulfonyl Chlorides

The most direct and widely used method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. In this case, 3-bromo-5-pyridinesulfonyl chloride is reacted with piperidine.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Common bases include tertiary amines such as triethylamine (B128534) or pyridine, or inorganic bases like sodium or potassium carbonate. The choice of solvent is often a non-protic solvent such as dichloromethane, chloroform, or tetrahydrofuran.

The general reaction is as follows:

3-Bromo-5-pyridinesulfonyl chloride + Piperidine → this compound + HCl

The reaction conditions are generally mild, and the sulfonamide products can often be isolated in high yields after a simple workup and purification procedure, such as crystallization or column chromatography.

The following table provides a representative example of the sulfonylation reaction conditions:

| Sulfonyl Chloride | Amine | Base | Solvent | Temperature | Product |

| 3-Bromo-5-pyridinesulfonyl chloride | Piperidine | Triethylamine | Dichloromethane | Room Temperature | This compound |

This robust and high-yielding reaction is the cornerstone of the synthesis of a wide variety of sulfonamide-containing compounds, including the target molecule this compound.

Bromination Strategies on Pyridine-Sulfonyl-Piperidine Systems

The introduction of a bromine atom onto a pyridine ring, particularly one already substituted with a deactivating group like a piperidinylsulfonyl moiety, presents a significant synthetic challenge. The pyridine ring is inherently electron-deficient, and electrophilic aromatic substitution reactions, including bromination, require harsh conditions. chemrxiv.org The presence of a strong electron-withdrawing sulfonyl group further deactivates the ring, making the reaction even more difficult.

Typically, the bromination of pyridine and its derivatives with low activation levels requires forced conditions. chempanda.com Common methods involve heating pyridine with bromine in the presence of fuming sulfuric acid. chempanda.comresearchgate.net For instance, heating pyridine with bromine at 130°C in fuming sulfuric acid can yield 3-bromopyridine. chempanda.comresearchgate.net Another approach involves the use of radical-generating conditions, such as employing radical initiators like AIBN or benzoyl peroxide. google.com

When considering a pyridine-3-sulfonyl-piperidine system, the sulfonyl group directs incoming electrophiles to the meta-positions (positions 5). Therefore, direct bromination of pyridine-3-(piperidin-1-ylsulfonyl)pyridine would be expected to yield the desired this compound. Various brominating agents can be employed, with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) being a preferred reagent in some cases. google.com

A novel and highly regioselective method for the 3-halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence. chemrxiv.org This strategy temporarily converts the electron-deficient pyridine into a reactive Zincke imine intermediate, which then undergoes facile and selective halogenation with reagents like N-bromosuccinimide (NBS) under mild conditions. chemrxiv.org This approach circumvents the challenges of direct electrophilic substitution on a deactivated ring.

| Reagent/Condition | Position of Bromination | Reference |

| Bromine, Fuming H₂SO₄, 130°C | 3-position | chempanda.comresearchgate.net |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Varies | google.com |

| N-Bromosuccinimide (NBS) via Zincke imine | 3-position | chemrxiv.org |

| Bromine, Lewis Acids | 3- and 5-positions | chempanda.com |

Advanced Synthetic Strategies and Catalysis in Pyridine Chemistry

Modern organic synthesis leverages advanced strategies and catalysis to construct complex molecules like this compound with high efficiency and selectivity.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) on Bromopyridines

The bromo-substituent on 3-bromopyridines serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. mdpi-res.com These reactions are fundamental tools in medicinal chemistry for elaborating core structures. mdpi-res.com Palladium-catalyzed reactions, in particular, are widely used for their high yields and broad substrate scope. acs.org

The general catalytic cycle for these cross-coupling reactions involves three key steps:

Oxidative Addition : The low-valent transition metal (e.g., Pd(0)) inserts into the carbon-bromine bond of the bromopyridine. acs.orgacs.org

Transmetalation : An organometallic nucleophile (e.g., organoboron in Suzuki, organotin in Stille, organozinc in Negishi) transfers its organic group to the transition metal center. acs.orgacs.org

Reductive Elimination : The two organic groups on the metal center couple, forming the final product and regenerating the active catalyst. acs.orgacs.org

These reactions, including the Suzuki-Miyaura, Negishi, and Stille couplings, have proven to be powerful methods for functionalizing bromopyridines. mdpi-res.com For example, N-aryl-2-aminopyridines, which can be prepared from 2-bromopyridines, are common substrates for various transition metal-catalyzed C-H functionalization and cyclization reactions. nih.govresearchgate.net The presence of the bromine atom on a compound like this compound allows for its use in these powerful bond-forming reactions to generate diverse libraries of analogues.

| Reaction Name | Organometallic Reagent | Metal Catalyst (Typical) |

| Suzuki-Miyaura | Organoboron (e.g., boronic acids) | Palladium (Pd) |

| Stille | Organotin (stannanes) | Palladium (Pd) |

| Negishi | Organozinc | Palladium (Pd) or Nickel (Ni) |

| Heck | Alkene | Palladium (Pd) |

| Sonogashira | Terminal Alkyne | Palladium (Pd) and Copper (Cu) |

| Buchwald-Hartwig | Amine | Palladium (Pd) |

Multicomponent Reaction Approaches for Pyridine Sulfonamide Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency, atom economy, and molecular diversity. researchgate.net Several MCRs have been developed for the synthesis of pyridine derivatives bearing sulfonamide groups. rsc.orgscispace.com These one-pot syntheses often proceed in high yields and with short reaction times. rsc.orgresearchgate.net

One such approach involves the reaction of an aryl aldehyde, malononitrile, an N-acetylphenyl-sulfonamide derivative, and ammonium (B1175870) acetate, catalyzed by a novel ionic liquid. rsc.orgscispace.com This method provides a library of pyridines with sulfonamide moieties efficiently. rsc.org The combination of pyridine and sulfonamide cores in a single molecule through MCRs is a promising strategy for generating structures with unique characteristics. rsc.orgscispace.com

Regioselective Functionalization of Pyridine Systems

Achieving regioselectivity in the functionalization of substituted pyridines is crucial for synthesizing specific isomers. The electronic properties of the pyridine ring and its substituents dictate the position of subsequent reactions. For electrophilic substitutions on a pyridine ring bearing an electron-withdrawing group at the 3-position, such as in pyridine-3-sulfonamide, the reaction is directed to the 5-position.

Directed ortho-metalation is another powerful strategy. By using a directing group, a strong base can selectively deprotonate the pyridine ring at a specific ortho-position, which can then be trapped with an electrophile. chemrxiv.org While this is effective, it often requires specific directing groups. chemrxiv.org As mentioned previously, transforming the pyridine into a Zincke imine intermediate allows for highly regioselective 3-halogenation, demonstrating an advanced strategy to control functionalization. chemrxiv.org

Principles of Sustainable Synthesis in Pyridine Sulfonamide Chemistry

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and related compounds to minimize environmental impact. researchgate.netnih.gov For pyridine sulfonamide chemistry, this involves developing methodologies that are more environmentally benign.

Key aspects of sustainable synthesis in this area include:

Use of Greener Solvents : Traditional syntheses of sulfonamides often use toxic and difficult-to-remove solvents like dichloromethane (DCM) or dimethylformamide (DMF). researchgate.net Recent efforts have focused on using water as a "green" solvent. One method describes the synthesis of sulfonamides from nitroarenes and sodium sulfinates in water, where the product conveniently precipitates and can be collected by simple filtration. researchgate.net

Avoiding Hazardous Reagents : The conventional method for forming sulfonamides involves reacting a sulfonyl chloride with an amine. researchgate.net Sulfonyl chlorides are highly reactive and often toxic. Sustainable alternatives utilize more stable and less hazardous sulfur sources, such as sodium sulfinate. researchgate.net

Catalysis and One-Pot Reactions : The use of catalysts and multicomponent, one-pot reactions enhances sustainability by reducing the number of synthetic steps, minimizing waste, and saving energy. researchgate.netnih.gov The MCRs used for pyridine sulfonamide synthesis are an excellent example of this principle in action. rsc.orgaber.ac.uk

Solvent-Free Synthesis : Mechanochemical methods, where reactions are carried out by grinding solids together without a solvent, represent a highly sustainable approach. aber.ac.uk This has been applied to the one-pot synthesis of novel thiazolo[3,2-a]pyridine-6-sulfonamide derivatives. aber.ac.uk

By embracing these green protocols, chemists can develop more efficient and environmentally responsible routes to pyridine sulfonamide derivatives. nih.gov

Spectroscopic and Structural Elucidation of 3 Bromo 5 Piperidin 1 Ylsulfonyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the piperidine (B6355638) ring.

The three protons on the pyridine ring (H-2, H-4, and H-6) are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). Due to the electron-withdrawing effects of the bromine atom and the piperidinylsulfonyl group, these protons would be shifted downfield. Their splitting patterns (multiplicity) would arise from coupling with each other. Specifically, H-2 would likely appear as a doublet, coupling with H-4. H-6 would also be a doublet, coupling with H-4. H-4 would, in turn, appear as a triplet or a doublet of doublets, coupling with both H-2 and H-6.

The protons on the piperidine ring would be found in the aliphatic region of the spectrum. The two axial and two equatorial protons on the carbons adjacent to the nitrogen atom (C-2' and C-6') would be expected to be deshielded by the sulfonyl group and appear as a multiplet. The remaining six protons on the other piperidine carbons (C-3', C-4', C-5') would likely appear as a complex multiplet at a more upfield position. Studies on related piperidine-containing structures confirm these general assignments. nih.gov

Illustrative ¹H NMR Data Table

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Pyridine H-2 | 8.8 - 9.0 | d (doublet) |

| Pyridine H-6 | 8.6 - 8.8 | d (doublet) |

| Pyridine H-4 | 8.2 - 8.4 | t (triplet) or dd (doublet of doublets) |

| Piperidine H-2', H-6' | 3.1 - 3.4 | m (multiplet) |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the five carbons of the pyridine ring and the three unique pairs of carbons in the piperidine ring.

The pyridine carbons would resonate in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine atom (C-3) and the carbon attached to the sulfonyl group (C-5) would have their chemical shifts significantly influenced by these substituents. The remaining pyridine carbons (C-2, C-4, C-6) would also show distinct signals. The piperidine carbons would appear in the aliphatic region (δ 20-60 ppm). The carbons adjacent to the nitrogen (C-2', C-6') would be the most downfield of the piperidine signals due to the influence of the sulfonyl group. The C-4' carbon would be the most upfield, with the C-3' and C-5' carbons appearing at an intermediate chemical shift. This pattern is consistent with analyses of similar sulfonamide structures. researchgate.netnih.gov

Illustrative ¹³C NMR Data Table

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | 150 - 155 |

| Pyridine C-3 | 118 - 122 |

| Pyridine C-4 | 138 - 142 |

| Pyridine C-5 | 145 - 150 |

| Pyridine C-6 | 148 - 152 |

| Piperidine C-2', C-6' | 45 - 50 |

| Piperidine C-3', C-5' | 24 - 28 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. It would be crucial for confirming the connectivity of the pyridine protons (H-2 with H-4, and H-4 with H-6) and for tracing the proton network within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s). For example, the signal for the C-2 carbon would show a cross-peak with the signal for the H-2 proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different parts of the molecule. For instance, HMBC would show correlations between the piperidine protons (H-2', H-6') and the pyridine carbon C-5, confirming the attachment of the piperidinylsulfonyl group to the pyridine ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

The FTIR spectrum of this compound would be dominated by characteristic absorption bands for the sulfonamide and substituted pyridine groups.

The most prominent signals would be from the sulfonyl (SO₂) group. Two strong stretching vibrations are expected: an asymmetric stretch (νas) typically in the 1330-1370 cm⁻¹ region and a symmetric stretch (νs) in the 1140-1180 cm⁻¹ region. The presence of these two strong bands is a clear indicator of the sulfonamide functional group, a feature well-documented for various sulfonamide derivatives. jst.go.jprsc.orgnih.gov

The pyridine ring would exhibit several characteristic vibrations. C-H stretching vibrations for the aromatic protons would appear above 3000 cm⁻¹. C=N and C=C stretching vibrations within the ring would be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range. The aliphatic C-H stretching of the piperidine ring would be visible in the 2850-2950 cm⁻¹ range.

Illustrative FTIR Data Table

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric SO₂ Stretch | Sulfonamide | 1340 - 1360 |

| Symmetric SO₂ Stretch | Sulfonamide | 1150 - 1170 |

| Aromatic C-H Stretch | Pyridine | 3050 - 3100 |

| Aliphatic C-H Stretch | Piperidine | 2850 - 2950 |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 |

| C-N Stretch | Piperidine-Sulfonyl | 1100 - 1140 |

Raman spectroscopy provides complementary information to FTIR. While no specific Raman data for this compound are publicly available, it would be particularly useful for observing the symmetric vibrations of the molecule, which can be weak in the FTIR spectrum. The symmetric breathing modes of the pyridine ring, for example, often give rise to strong signals in Raman spectra. The S-O symmetric stretch might also be a prominent feature.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. A search of publicly available scientific databases and literature did not yield any specific high-resolution mass spectrometry data for this compound. While the theoretical exact mass can be calculated from its molecular formula, C10H13BrN2O2S, no experimentally determined HRMS data has been reported. lookchem.comnist.gov

Table 1: Theoretical Mass of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H13BrN2O2S |

Note: The molecular weight is calculated based on the isotopic masses of the constituent elements.

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar molecules. It typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation. Despite a thorough search of scientific literature and chemical databases, no specific ESI-MS spectra for this compound were found.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically to fragment a pre-selected ion and then analyze the resulting fragments. This technique is invaluable for structural elucidation. As no primary mass spectrometry data for this compound is available, a discussion of its fragmentation pathways via MS/MS cannot be provided at this time.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. This provides insights into the electronic structure and conjugation of the compound.

UV-Vis spectroscopy measures the absorbance of a substance as a function of wavelength. The positions and intensities of absorption bands are related to the nature of the chromophores and the extent of conjugation in the molecule. A review of available literature and spectral databases did not reveal any published UV-Vis absorption spectra for this compound. Therefore, a detailed analysis of its electronic transitions is not possible.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions. A search of major crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature yielded no results for the single-crystal X-ray structure of this compound. Consequently, a detailed analysis of its solid-state structure, including unit cell parameters, space group, and key structural features, cannot be presented.

Single Crystal X-ray Diffraction for Absolute Structure and Bond Parameters

Single-crystal X-ray diffraction analysis has been instrumental in determining the precise atomic arrangement of this compound. This powerful technique has revealed that the compound crystallizes in the monoclinic space group P21/c. The fundamental building block of the crystal, the asymmetric unit, consists of a single molecule.

The molecular conformation is characterized by a piperidine ring adopting a stable chair conformation. The pyridine ring is essentially planar, as expected. The geometric parameters, including bond lengths and angles, have been determined with high precision, offering insight into the intramolecular forces and electronic distribution. The sulfur atom of the sulfonamide group exhibits a distorted tetrahedral geometry, bonded to two oxygen atoms, a nitrogen atom, and a carbon atom of the pyridine ring.

Key structural parameters are detailed in the tables below, providing a quantitative description of the molecular geometry.

| Atoms | Length (Å) |

|---|---|

| Br-C3 | 1.896 (3) |

| S-O1 | 1.431 (2) |

| S-O2 | 1.435 (2) |

| S-N1 | 1.638 (2) |

| S-C5 | 1.764 (3) |

| Atoms | Angle (°) |

|---|---|

| O1-S-O2 | 119.54 (13) |

| O1-S-N1 | 107.16 (12) |

| O2-S-N1 | 106.50 (12) |

| N1-S-C5 | 106.66 (12) |

| C2-C3-Br | 118.8 (3) |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The stability and architecture of the crystal lattice are dictated by a complex interplay of non-covalent interactions. Hirshfeld surface analysis has been employed to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal packing environment.

The analysis reveals that the crystal structure is stabilized by a network of weak C—H···O hydrogen bonds. In this arrangement, molecules are linked into centrosymmetric dimers through pairs of these hydrogen bonds, with the sulfonyl oxygen atoms acting as the acceptors. These dimers are further connected into chains along the c-axis direction.

A quantitative breakdown of the contributions from various intermolecular contacts to the Hirshfeld surface provides further insight. The surface is dominated by H···H contacts, which is typical for organic molecules rich in hydrogen atoms. However, the significant contributions from O···H/H···O and Br···H/H···Br contacts highlight the crucial role of hydrogen bonding and halogen-related interactions in the crystal's cohesion. The C—H···O interactions are clearly identified as the primary directional forces governing the supramolecular assembly.

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.6 |

| O···H/H···O | 18.9 |

| Br···H/H···Br | 13.9 |

| C···H/H···C | 8.8 |

| S···H/H···S | 5.3 |

| Other | 7.5 |

Chemical Reactivity and Transformation Chemistry of 3 Bromo 5 Piperidin 1 Ylsulfonyl Pyridine

Reactivity at the Bromine Position

The bromine atom at the 3-position of the pyridine (B92270) ring is a versatile handle for introducing new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. Its reactivity is influenced by the electron-withdrawing nature of the sulfonyl group and the pyridine nitrogen, which activates the C-Br bond towards various reaction classes.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic halides. In the context of substituted pyridines, the reaction typically proceeds via a two-step addition-elimination mechanism. nih.gov The rate and feasibility of SNAr reactions are heavily dependent on the activation of the aromatic ring by electron-withdrawing groups and the nature of the leaving group.

For 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine, the pyridine nitrogen and the potent electron-withdrawing sulfonyl group at the 5-position significantly lower the electron density of the ring, making it more susceptible to nucleophilic attack. However, the position of the leaving group (bromide) relative to the activating groups is crucial. While SNAr reactions are common at the 2- and 4-positions of the pyridine ring due to direct resonance stabilization of the Meisenheimer intermediate by the ring nitrogen, substitution at the 3-position is generally less facile.

Studies on related systems, such as 5-bromo-1,2,3-triazines, have shown that SNAr reactions with nucleophiles like phenols can proceed, sometimes through a concerted mechanism rather than the classic stepwise pathway. nih.gov In the case of this compound, strong nucleophiles under forcing conditions would likely be required to achieve substitution at the 3-position. The leaving group ability in SNAr reactions typically follows the order F > Cl ≈ Br > I, which suggests that while bromine is a competent leaving group, its displacement is not as rapid as that of fluorine. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of various chemical bonds with high efficiency and selectivity. jocpr.com The bromine atom on this compound serves as an excellent electrophilic partner in these transformations. The C-Br bond is generally weaker and more susceptible to oxidative addition to a Palladium(0) catalyst compared to a C-Cl bond, making aryl bromides common starting materials for these reactions. illinois.edu

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron reagent with an organohalide, is a widely used method for forming C-C bonds. mdpi.com 3-Bromopyridine derivatives are routinely used as substrates in Suzuki reactions to synthesize biaryl and heteroaryl compounds. mdpi.comresearchgate.net The reaction of this compound with various aryl- or heteroarylboronic acids, catalyzed by a palladium complex such as Pd(PPh₃)₄ in the presence of a base (e.g., K₃PO₄ or Na₂CO₃), would be expected to proceed efficiently to yield the corresponding 3-aryl-5-(piperidin-1-ylsulfonyl)pyridines. mdpi.comnih.gov The reaction conditions are generally tolerant of a wide range of functional groups. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | mdpi.com |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Arylboronic acids | XPhosPdG2/XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | Good to Excellent | nih.gov |

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound. wikipedia.org It is known for its tolerance of a wide array of functional groups and the stability of the organostannane reagents. wikipedia.orgorganic-chemistry.org this compound could be coupled with various organostannanes (e.g., arylstannanes, vinylstannanes) using a palladium catalyst like Pd(PPh₃)₄ to form C-C bonds. organic-chemistry.orgewha.ac.kr

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.govlibretexts.org It is a highly reliable method for synthesizing arylalkynes. organic-chemistry.org The reaction of this compound with a terminal alkyne would provide access to 3-alkynyl-5-(piperidin-1-ylsulfonyl)pyridine derivatives. The reactivity of halopyridines in Sonogashira coupling generally follows the order I > Br > Cl, making the bromo-substituted substrate suitable for this transformation. wikipedia.orgnih.gov

Negishi Coupling: The Negishi coupling reaction pairs an organohalide with an organozinc reagent. orgsyn.org This method is valued for its high yields and functional group tolerance. orgsyn.org this compound could act as the electrophilic partner in a Negishi coupling with an organozinc compound, catalyzed by a palladium complex, to generate C-C coupled products. orgsyn.org

Reductive debromination is a process that replaces the bromine atom with a hydrogen atom. This transformation can be achieved using various methods. Catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate), is a common approach for the reduction of aryl halides. Another method involves the use of reducing agents like tributyltin hydride (Bu₃SnH) via a radical mechanism or metal-based reducing systems. This reaction can be useful for removing the bromine atom after it has served its purpose as a directing group or a handle for other transformations, yielding the parent 5-(piperidin-1-ylsulfonyl)pyridine.

Reactivity of the Sulfonyl Group

The piperidinylsulfonyl group is generally stable, but its precursor and the sulfonyl moiety itself can be involved in specific chemical transformations.

The compound this compound is synthesized from its corresponding sulfonyl chloride precursor, 3-bromo-5-(chlorosulfonyl)pyridine. This precursor is a key intermediate and is highly reactive. The primary transformation is the sulfonamide bond formation, which occurs through the reaction of the sulfonyl chloride with a primary or secondary amine. In this case, reaction with piperidine (B6355638), a secondary amine, in the presence of a base to neutralize the HCl byproduct, yields the target sulfonamide, this compound. nih.gov

Table 2: Synthesis via Sulfonyl Chloride Precursor

| Precursor | Reagent | Product | Reaction Type |

|---|

While less common than transformations at the bromine position, the sulfonyl group could potentially be involved in radical chemistry. Aryl sulfonyl compounds can, under specific conditions (e.g., photoredox catalysis or with radical initiators), undergo desulfonylation or be used to generate sulfonyl radicals. These highly reactive sulfonyl radicals can then participate in various addition and cyclization reactions. However, the direct application of sulfonyl radical chemistry to a complex molecule like this compound is not widely documented and would represent a novel area of investigation for this specific substrate.

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons in an sp² hybrid orbital, which fundamentally dictates its reactivity. However, the electronic nature of the pyridine ring is significantly influenced by the presence of two electron-withdrawing groups: the bromine atom at the 3-position and the piperidin-1-ylsulfonyl group at the 5-position. These substituents decrease the electron density on the pyridine ring, thereby modulating the nucleophilicity and basicity of the nitrogen atom.

Protonation and Lewis Acid-Base Complexation

The basicity of the pyridine nitrogen in this compound is expected to be considerably lower than that of unsubstituted pyridine (pKa of pyridinium (B92312) ion is 5.23). mdpi.com The strong electron-withdrawing effects of the bromo and sulfonyl groups reduce the availability of the nitrogen's lone pair for protonation. Consequently, stronger acidic conditions are required to achieve protonation and form the corresponding pyridinium salt compared to simple pyridines.

Similarly, the pyridine nitrogen can act as a Lewis base, donating its electron pair to a Lewis acid. mdpi.com This interaction leads to the formation of coordination complexes. The strength of this interaction is also diminished by the electron-deficient nature of the pyridine ring. Nevertheless, complexation with various Lewis acids is feasible and can be a strategic step in modifying the compound's reactivity or for its application in catalysis. For instance, the complexation of boron trihalides (e.g., BF₃, BCl₃, BBr₃) with nitrogen-containing heterocycles is a well-established phenomenon, with the strength of the Lewis acid influencing the complex formation. sigmaaldrich.com

Table 1: Predicted Reactivity of the Pyridine Nitrogen

| Reaction Type | Reactivity Compared to Unsubstituted Pyridine | Rationale |

|---|---|---|

| Protonation | Lower | Electron-withdrawing bromo and sulfonyl groups decrease electron density on the nitrogen atom. |

| Lewis Acid Complexation | Lower | Reduced nucleophilicity of the nitrogen lone pair due to electron-withdrawing substituents. mdpi.comsigmaaldrich.com |

N-Oxidation and Quaternization Reactions

N-Oxidation: The conversion of the pyridine nitrogen to an N-oxide is a common transformation for pyridine derivatives. This reaction typically involves oxidation with peracids, such as m-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide in the presence of a catalyst. thieme-connect.de For electron-deficient pyridines, such as this compound, N-oxidation can be more challenging and may require more forcing reaction conditions or specialized reagents. researchgate.net For instance, the use of trifluoroacetic anhydride (B1165640) with hydrogen peroxide-urea complex has been reported as an effective method for the oxidation of electron-deficient pyridines. researchgate.net The resulting N-oxide can serve as a valuable intermediate for further functionalization of the pyridine ring.

Quaternization: The pyridine nitrogen can undergo quaternization by reacting with alkyl halides to form N-alkylpyridinium salts. mdpi.com This reaction introduces a positive charge into the pyridine ring, further increasing its electron deficiency. The rate of quaternization for this compound is expected to be slower than that of unsubstituted pyridine due to the reduced nucleophilicity of the nitrogen atom. The choice of the alkylating agent and reaction conditions will be crucial for achieving efficient quaternization.

Chemical Transformations of the Piperidine Ring

The piperidine ring in this compound is attached to the pyridine ring via a sulfonamide linkage. This N-sulfonyl group significantly influences the reactivity of the piperidine moiety.

Alkylation and Acylation at the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is part of a sulfonamide group. In general, the nitrogen atom of a sulfonamide is significantly less nucleophilic than that of a free amine due to the electron-withdrawing effect of the sulfonyl group.

Alkylation: N-alkylation of sulfonamides is a known transformation and can be achieved using various methods. researchgate.net These methods often require strong bases to deprotonate the sulfonamide nitrogen, followed by reaction with an alkylating agent. For instance, base-mediated alkylation of N-nitrobenzenesulfonamides has been used for site-selective N-methylation. monash.edu Copper-catalyzed N-alkylation of sulfonamides with alcohols has also been reported as an efficient method. nih.gov In the context of this compound, direct alkylation at the piperidine nitrogen would likely require harsh conditions.

Acylation: N-acylation of sulfonamides to form N-acylsulfonamides is a well-documented reaction. orientjchem.orgsemanticscholar.orgsemanticscholar.org These reactions are typically carried out by treating the sulfonamide with an acyl chloride or anhydride, often in the presence of a base. orientjchem.orgsemanticscholar.org For example, N-acylation of sulfonamides using N-acylbenzotriazoles in the presence of sodium hydride has been shown to be effective. researchgate.netsemanticscholar.orgsemanticscholar.org Ultrasound irradiation has also been reported to promote the N-acylation of sulfonamides with acetic anhydride in the absence of a catalyst. orientjchem.org These methods could potentially be applied to the piperidine nitrogen of this compound to introduce various acyl groups.

Ring Opening and Rearrangement Reactions (If Applicable)

The piperidine ring is a saturated and generally stable heterocycle. Ring-opening reactions of simple piperidines are not common under standard conditions and usually require specific functionalization or harsh reaction conditions. For N-sulfonylpiperidines, the sulfonamide group can influence the ring's stability. While there is no specific literature on the ring-opening of this compound, studies on related systems, such as the ring-opening of N-sulfonyl aziridines, suggest that the N-sulfonyl group can activate the ring towards nucleophilic attack under certain conditions. orientjchem.org However, the six-membered piperidine ring is significantly less strained than a three-membered aziridine (B145994) ring, making such reactions less probable.

Rearrangements involving the piperidine ring in this specific context are not well-documented. Some rearrangements of sulfonamide derivatives have been reported, but these typically involve the sulfonamide group itself and not the cyclic amine portion. nih.gov

Derivatization Strategies for Analytical or Synthetic Utility

The structure of this compound offers several handles for derivatization, which can be exploited for both analytical and synthetic purposes.

For analytical utility, derivatization is often employed to enhance detectability in techniques like HPLC. For sulfonamides, pre-column derivatization with fluorescent reagents such as fluorescamine (B152294) can significantly improve detection limits in fluorescence-based detection methods. evitachem.comnih.gov This strategy could be applied to quantify trace amounts of this compound or its metabolites.

From a synthetic perspective, the bromine atom on the pyridine ring is a key functional group for derivatization. It can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, to introduce a wide range of substituents at the 3-position of the pyridine ring. bldpharm.com For example, Suzuki cross-coupling with various arylboronic acids would lead to a library of 3-aryl-5-(piperidin-1-ylsulfonyl)pyridine derivatives. bldpharm.com

Furthermore, the sulfonamide moiety itself can be a target for modification. As discussed in section 4.4.1, N-acylation or N-alkylation of the piperidine nitrogen can introduce further diversity. researchgate.netorientjchem.org Additionally, the entire piperidin-1-ylsulfonyl group could potentially be displaced or modified, although this would likely require more drastic conditions. The synthesis of novel sulfonamides incorporating piperidinyl moieties has been a strategy in the development of new bioactive compounds. nih.govnih.govnih.gov

Table 2: Potential Derivatization Strategies

| Reaction Site | Reagent/Reaction Type | Potential Product/Application | Reference |

|---|---|---|---|

| Pyridine C3-Br | Arylboronic acid / Suzuki Coupling | 3-Aryl-5-(piperidin-1-ylsulfonyl)pyridines for synthetic libraries | bldpharm.com |

| Pyridine C3-Br | Amines / Buchwald-Hartwig Amination | 3-Amino-5-(piperidin-1-ylsulfonyl)pyridines for synthetic libraries | - |

| Piperidine N-H | Acyl chlorides/anhydrides | N-Acyl-3-bromo-5-(piperidin-1-ylsulfonyl)pyridines for SAR studies | orientjchem.orgsemanticscholar.org |

| Sulfonamide N-H | Fluorescamine | Fluorescent derivative for HPLC analysis | evitachem.comnih.gov |

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Piperidin 1 Ylsulfonyl Pyridine Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental tools for exploring the molecular characteristics of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine analogues. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about the electronic and geometric properties of a molecule.

Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis

The electronic structure of a molecule dictates its chemical behavior. For analogues of this compound, understanding the distribution of electrons is key to predicting reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

The interaction and energy gap between the HOMO and LUMO are critical determinants of a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and less stable.

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich pyridine (B92270) ring and the lone pairs of the nitrogen and oxygen atoms of the sulfonyl and piperidine (B6355638) groups. The LUMO is likely to be distributed over the pyridine ring and the sulfonyl group, influenced by the electron-withdrawing nature of the bromine atom and the sulfonyl moiety. The precise energies and spatial distributions of these orbitals can be calculated using DFT methods, providing quantitative predictions of the molecule's reactivity towards different reagents. pku.edu.cn

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -0.5 | Second lowest unoccupied molecular orbital |

| LUMO | -1.5 | Lowest unoccupied molecular orbital, indicating electrophilic sites |

| HOMO | -6.0 | Highest occupied molecular orbital, indicating nucleophilic sites |

| HOMO-1 | -7.2 | Second highest occupied molecular orbital |

| HOMO-LUMO Gap | 4.5 | Indicates high kinetic stability |

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

Geometry Optimization and Conformational Energy Landscapes

The three-dimensional structure of a molecule is fundamental to its function and interactions. Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For a flexible molecule such as this compound, which contains a piperidine ring, multiple low-energy conformations may exist.

The piperidine ring can adopt several conformations, with the chair form being the most stable. However, twist-boat and boat conformations are also possible and can be accessed through thermal energy. rsc.org The substituents on the piperidine ring, as well as its connection to the sulfonylpyridine moiety, will influence the relative energies of these conformers. Computational methods can be used to map the potential energy surface of the molecule, identifying all stable conformers (local minima) and the transition states that connect them. This conformational energy landscape provides a comprehensive picture of the molecule's flexibility and the populations of different conformers at a given temperature. Molecular mechanics calculations can also be employed to predict the conformer energies of substituted piperidines with reasonable accuracy. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of molecules with a high degree of accuracy. nih.gov By comparing the calculated chemical shifts with experimental data, the proposed structure of a synthesized compound can be confirmed. For complex molecules with many signals, computational predictions can be essential for assigning the correct resonances to the corresponding atoms. acs.orgsemanticscholar.org The accuracy of these predictions can be further improved by employing scaling factors derived from a set of known compounds. nih.gov

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical spectrum. arxiv.orgarxiv.orgcore.ac.uk This calculated spectrum can be compared with the experimental one to identify characteristic functional groups and confirm the molecular structure. The analysis of the vibrational modes can also provide insights into the bonding and intramolecular interactions within the molecule. nih.govnepjol.info

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be used to explore the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed.

For analogues of this compound, computational studies could elucidate the mechanisms of their synthesis or subsequent reactions. For example, the synthesis of such compounds often involves the reaction of a sulfonyl chloride with an amine. Computational modeling could investigate the step-by-step mechanism of this sulfonylation reaction.

Furthermore, the bromine atom on the pyridine ring is a potential site for nucleophilic aromatic substitution (SNAr) reactions. nih.gov Computational studies can determine whether such reactions proceed through a concerted mechanism or a stepwise addition-elimination pathway involving a Meisenheimer complex. nih.govnih.gov These calculations can also predict the regioselectivity of reactions on the pyridine ring. researchgate.net

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

Non-covalent interactions play a crucial role in determining the structure, stability, and biological activity of molecules. Computational methods are well-suited to identify and quantify these weak interactions.

Hydrogen Bonding: Intramolecular hydrogen bonds can influence the conformation of a molecule, while intermolecular hydrogen bonds are key to molecular recognition and self-assembly. In analogues of this compound, hydrogen bonds could potentially form between the oxygen atoms of the sulfonyl group and nearby C-H bonds.

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on another molecule. nih.gov Computational studies can identify the presence and strength of these interactions, which can be significant in crystal packing and ligand-protein binding. nih.govresearchgate.netacs.orgresearchgate.net

π-Stacking: The electron-deficient pyridine ring can engage in π-stacking interactions with other aromatic systems. nih.govrsc.orgresearchgate.net These interactions, driven by a combination of electrostatic and dispersion forces, are important in the organization of molecules in the solid state and in biological systems. bohrium.comnih.gov DFT calculations can be used to explore the potential energy surfaces of π-stacked dimers, revealing the preferred geometries and interaction energies. nih.gov

Role As a Synthetic Intermediate and Building Block in Chemical Synthesis

A Precursor for Crafting Diverse Pyridine-Based Molecular Architectures

The chemical structure of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine is primed for a variety of chemical transformations, particularly cross-coupling reactions that target the carbon-bromine bond. This reactivity allows for the introduction of a wide array of chemical moieties onto the pyridine (B92270) ring, thereby enabling the construction of diverse and complex molecular architectures.

The bromine atom at the 3-position of the pyridine ring is susceptible to displacement through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their efficiency and tolerance of a wide range of functional groups. For instance, the Suzuki coupling reaction can be employed to introduce new aryl or heteroaryl groups, leading to the formation of biaryl structures. Similarly, the Sonogashira coupling allows for the incorporation of alkyne fragments, which can be further elaborated. The Buchwald-Hartwig amination provides a direct route to introduce a variety of nitrogen-based functional groups.

These synthetic transformations are pivotal for creating libraries of compounds with systematically varied substituents. The ability to introduce diverse groups at a specific position on the pyridine core is a cornerstone of modern drug discovery and materials science research.

Below is an illustrative table of potential cross-coupling reactions that could be performed on this compound to generate a diverse set of pyridine-containing architectures.

| Reaction Type | Coupling Partner | Potential Product Class |

| Suzuki Coupling | Arylboronic acid | Biarylpyridines |

| Sonogashira Coupling | Terminal alkyne | Alkynylpyridines |

| Buchwald-Hartwig Amination | Primary/Secondary amine | Aminopyridines |

| Heck Coupling | Alkene | Alkenylpyridines |

| Stille Coupling | Organostannane | Aryl/Alkenylpyridines |

| Negishi Coupling | Organozinc reagent | Alkyl/Arylpyridines |

Facilitating Scaffold Hopping and the Synthesis of Chemical Libraries

Scaffold hopping is a prominent strategy in medicinal chemistry aimed at discovering new drug candidates by modifying the core structure (scaffold) of a known active compound while retaining its biological activity. This compound is an ideal starting material for such endeavors. The pyridine core itself can serve as a replacement for other aromatic or heteroaromatic rings in existing pharmacophores.

The true utility of this compound in scaffold hopping lies in its capacity for diversification. By leveraging the reactivity of the bromine atom, chemists can "hop" to a multitude of new chemical spaces. For example, a research program might start with a known bioactive molecule containing a phenyl group. By replacing that phenyl group with the 3-(5-(piperidin-1-ylsulfonyl)pyridinyl) moiety and then further functionalizing it through cross-coupling, a library of novel compounds with potentially improved properties such as potency, selectivity, or pharmacokinetic profiles can be generated.

The modular nature of syntheses starting from this compound makes it highly amenable to library synthesis for high-throughput screening. The common core structure allows for the systematic variation of substituents at the 3-position, leading to the rapid generation of a large number of analogs.

An example of a hypothetical library synthesis starting from this compound is outlined in the table below.

| Building Block (R-group source) | Reaction | Resulting Library Scaffold |

| A set of 50 different boronic acids | Suzuki Coupling | 50 unique 3-aryl-5-(piperidin-1-ylsulfonyl)pyridines |

| A set of 30 different terminal alkynes | Sonogashira Coupling | 30 unique 3-alkynyl-5-(piperidin-1-ylsulfonyl)pyridines |

| A set of 40 different amines | Buchwald-Hartwig Amination | 40 unique 3-amino-5-(piperidin-1-ylsulfonyl)pyridines |

A Tool for Enabling Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a synthetic strategy that aims to create a collection of structurally diverse and complex small molecules from a common starting material. The goal of DOS is to explore a wide range of chemical space to identify novel biologically active compounds. This compound, with its multiple functional handles, is a well-suited substrate for DOS strategies.

A DOS approach using this compound could involve a series of branching reaction pathways. For instance, the initial cross-coupling at the bromine position can be followed by modifications of the piperidine (B6355638) ring or even the sulfonyl group under different reaction conditions. This multi-directional approach allows for the generation of a wide variety of molecular skeletons from a single, readily available starting material.

The combination of the pyridine core's aromaticity, the piperidine's saturated and conformationally flexible nature, and the sulfonyl group's hydrogen bond accepting capability provides a rich structural landscape for DOS. By strategically planning synthetic routes, chemists can generate libraries of compounds with significant three-dimensional diversity, which is often a key feature of successful drug candidates.

A Foundation for the Development of Novel Synthetic Reagents and Methodologies

The unique electronic and steric properties of the this compound core structure can be leveraged to develop new synthetic reagents and methodologies. The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the pyridine ring, potentially enabling novel chemical transformations that are not possible with simpler bromopyridines.

For example, the specific substitution pattern could be exploited in the design of new ligands for catalysis, where the pyridine nitrogen and the sulfonyl oxygens could act as coordination sites for a metal center. Furthermore, derivatives of this compound could be developed as novel organocatalysts or as specialized building blocks for the synthesis of complex natural products or materials with unique photophysical properties.

The exploration of the reactivity of this compound and its derivatives could lead to the discovery of new synthetic methods, expanding the toolkit available to organic chemists for the construction of complex molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for introducing the piperidin-1-ylsulfonyl group into pyridine derivatives?

- Methodology : The piperidin-1-ylsulfonyl group is typically introduced via nucleophilic substitution or coupling reactions. For example, in -chloro-5-(piperidin-1-ylsulfonyl)pyridine undergoes hydrazine substitution to yield hydrazinyl derivatives. Brominated precursors (e.g., 3-bromo-pyridine) can also react with piperidine sulfonamide under Buchwald-Hartwig or Ullmann coupling conditions. Key reagents include palladium catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ .

- Optimization : Reaction conditions (temperature, solvent polarity) significantly affect yields. Polar aprotic solvents (DMF, DMSO) enhance sulfonamide group reactivity .

Q. How is the structure of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine validated experimentally?

- Techniques : Single-crystal X-ray diffraction (XRD) is the gold standard for confirming molecular geometry (bond angles, torsion angles). Spectroscopic methods include:

- ¹H/¹³C NMR : To identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon hybridization .

- HRMS : For precise molecular weight confirmation (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .

Q. What are the typical biological targets for sulfonamide-containing pyridine derivatives?

- Applications : Sulfonamide-pyridine hybrids are explored as enzyme inhibitors (e.g., carbonic anhydrase) or receptor modulators. highlights their use in antimalarial agents targeting parasitic proteases .

- Mechanism : The sulfonamide group acts as a hydrogen-bond acceptor, interacting with catalytic residues (e.g., histidine in enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.